Ethyl 4-amino-2-((2-oxo-2-((4-((2-pyrimidinylamino)sulfonyl)phenyl)amino)ethyl)sulfanyl)-5-pyrimidinecarboxylate
Description
Ethyl 4-amino-2-((2-oxo-2-((4-((2-pyrimidinylamino)sulfonyl)phenyl)amino)ethyl)sulfanyl)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a multi-substituted heterocyclic core. Its structure includes:
- Position 4: An amino group (-NH₂), critical for hydrogen bonding and electronic modulation.
- Position 5: An ethyl carboxylate ester (-COOEt), enhancing solubility and metabolic stability.
- Position 2: A sulfanyl (-S-) group tethered to a 2-oxoethyl chain. This chain further connects to a phenyl ring modified with a sulfonamide (-SO₂NH-) linkage to a 2-pyrimidinylamino group.
Properties
IUPAC Name |
ethyl 4-amino-2-[2-oxo-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethyl]sulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O5S2/c1-2-31-17(28)14-10-23-19(25-16(14)20)32-11-15(27)24-12-4-6-13(7-5-12)33(29,30)26-18-21-8-3-9-22-18/h3-10H,2,11H2,1H3,(H,24,27)(H2,20,23,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBSKBMKCOXKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate ()
- Structure : Features a phenacyl (2-oxo-2-phenylethyl) group at position 2 instead of the sulfonamide-linked pyrimidine moiety.
- Key Differences: Substituent Complexity: The target compound’s sulfonamide-pyrimidine side chain introduces additional hydrogen bond donors/acceptors, unlike the simpler phenyl group in this analog . Molecular Weight: The target compound (MW ≈ 500–550 g/mol, estimated) is heavier than this analog (MW 331.39 g/mol).
| Property | Target Compound | Ethyl 4-amino-2-phenacylsulfanyl analog |
|---|---|---|
| Position 2 Substituent | Sulfonamide-pyrimidine chain | Phenacyl group |
| Molecular Formula | C₂₀H₂₂N₈O₅S₂ (estimated) | C₁₅H₁₅N₃O₃S |
| Hydrogen Bond Acceptors | ~10 | 5 |
Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate ()
- Structure: Simplifies both position 4 (methylamino instead of amino) and position 2 (methylsulfanyl instead of the complex sulfonamide chain).
- Key Differences: Electronic Effects: The methylamino group reduces basicity compared to the primary amine in the target compound. Hydrophobicity: The methylsulfanyl group increases lipophilicity (logP ≈ 1.5–2.0) compared to the polar sulfonamide chain (logP ≈ 0.5–1.0) .
| Property | Target Compound | Methylamino-methylsulfanyl analog |
|---|---|---|
| Position 4 Substituent | -NH₂ | -NHCH₃ |
| Position 2 Substituent | Complex sulfonamide chain | -SCH₃ |
| Molecular Weight | ~500–550 g/mol | 241.29 g/mol |
Ethyl 4-amino-2-{[2-oxo-2-(3-toluidino)ethyl]sulfanyl}-5-pyrimidinecarboxylate ()
- Structure: Shares the 2-oxoethylsulfanyl group but replaces the sulfonamide-linked pyrimidine with a 3-toluidino (methylanilino) group.
- Solubility: The toluidino analog (MW 346.40 g/mol) may exhibit lower aqueous solubility than the target compound due to reduced polarity.
| Property | Target Compound | 3-Toluidino analog |
|---|---|---|
| Position 2 Side Chain | Sulfonamide-pyrimidine | 3-Toluidino-2-oxoethyl |
| Hydrogen Bond Donors | 5–6 | 3 |
Ethyl 4-methyl-2-[(4-methylphenyl)amino]-pyrimidine-5-carboxylate ()
- Structure: Substitutes position 4 with a methyl group and position 2 with a p-tolylamino group.
- Key Differences: Steric Effects: The methyl group at position 4 may hinder interactions compared to the amino group in the target compound. Bioactivity: The p-tolylamino group’s electron-donating properties could alter binding affinity in biological systems .
| Property | Target Compound | 4-Methyl-p-tolylamino analog |
|---|---|---|
| Position 4 Substituent | -NH₂ | -CH₃ |
| Molecular Weight | ~500–550 g/mol | 271.31 g/mol |
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate ()
- Structure : Features a dichlorophenylsulfanyl group and a phenyl group at position 2.
- Key Differences :
| Property | Target Compound | Dichlorophenyl analog |
|---|---|---|
| Position 2 Substituent | Sulfonamide-pyrimidine | 2,4-Dichlorophenylsulfanyl |
| Halogen Content | None | 2 Cl atoms |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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